2,6-Diphenylbenzaldehyde

Description

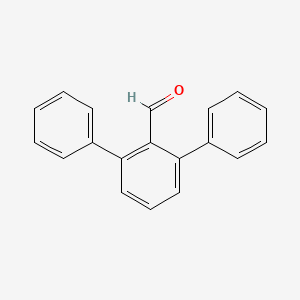

2,6-Diphenylbenzaldehyde is a benzaldehyde derivative featuring two phenyl groups at the 2 and 6 positions of the central aromatic ring. This substitution pattern introduces significant steric hindrance and electronic effects, distinguishing it from simpler benzaldehydes. The phenyl groups act as electron donors through resonance, slightly deactivating the aldehyde group compared to unsubstituted benzaldehyde. Its molecular formula is C₁₉H₁₄O, with a molecular weight of 246.32 g/mol. The compound’s bulky structure reduces solubility in polar solvents but enhances stability in organic matrices, making it relevant in synthetic chemistry and materials science .

Properties

CAS No. |

169618-84-2 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

2,6-diphenylbenzaldehyde |

InChI |

InChI=1S/C19H14O/c20-14-19-17(15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-14H |

InChI Key |

XVRQHBFFIFIFBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylbenzaldehyde typically involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: 2,6-Diphenylbenzoic acid.

Reduction: 2,6-Diphenylbenzyl alcohol.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2,6-Diphenylbenzaldehyde serves as a versatile building block in organic synthesis. It is frequently utilized in the preparation of more complex organic molecules through various reactions, including:

- Suzuki Coupling : This method allows for the creation of substituted imidazo[4,5-b]pyridines, which have shown promising biological activities against cancer cell lines .

- Barton-Zard Reaction : The compound is involved in synthesizing pyrroles, although yields can vary based on reaction conditions .

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has been studied for its potential to disrupt bacterial cell membranes and inhibit essential enzymes .

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 1.45 to 4.25 μM against tested cancer cells .

Medical Applications

Potential Therapeutic Agent

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its unique chemical properties make it a candidate for drug development targeting specific molecular pathways involved in disease progression.

Industrial Applications

Manufacture of Dyes and Pigments

The compound is also utilized in the production of dyes and pigments due to its stable chemical structure and ability to form colored compounds when reacted with other agents.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines synthesized via Suzuki coupling. These compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for drug development .

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The mechanism of action was linked to its ability to disrupt bacterial cell membranes .

Data Tables

Mechanism of Action

The mechanism of action of 2,6-Diphenylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

2,6-Difluorobenzaldehyde

- Molecular Formula : C₇H₄F₂O | Molecular Weight : 142.10 g/mol

- Substituents : Fluorine atoms at the 2 and 6 positions.

- Key Differences :

- Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) compared to 2,6-Diphenylbenzaldehyde.

- Smaller molecular size and lower steric hindrance improve solubility in polar aprotic solvents like DMSO or acetone.

Diphenhydramine (2-(Diphenylmethoxy)-N-methylethanamine)

- Molecular Formula: C₁₇H₂₁NO | Molecular Weight: 255.35 g/mol

- Substituents : Benzhydryl (diphenylmethoxy) group and a tertiary amine.

- Key Differences :

- The absence of an aldehyde group and presence of an amine oxide moiety shift applications toward pharmacology (e.g., antihistaminic effects).

- Higher lipophilicity due to alkylamine chains, favoring blood-brain barrier penetration.

Benzaldehyde

- Molecular Formula : C₇H₆O | Molecular Weight : 106.12 g/mol

- Substituents: None (parent compound).

- Key Differences :

- Higher aldehyde reactivity due to the absence of deactivating substituents.

- Greater volatility and water solubility compared to this compound.

Physical and Chemical Properties

Notes:

- The steric bulk of phenyl groups in this compound reduces oxidation susceptibility, unlike benzaldehyde, which readily forms benzoic acid.

- Fluorine’s inductive effect in 2,6-Difluorobenzaldehyde lowers the activation energy for nucleophilic attacks compared to phenyl-substituted analogs .

Biological Activity

2,6-Diphenylbenzaldehyde, a compound characterized by its unique chemical structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, cytotoxic, and enzyme inhibitory activities, supported by data tables and research findings.

Chemical Structure

The chemical formula for this compound is . Its structure consists of two phenyl groups attached to a benzaldehyde moiety, contributing to its unique reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study evaluated its ability to scavenge free radicals using the DPPH assay. The results showed a concentration-dependent scavenging effect:

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 5 | 25 |

| 20 | 45 |

| 30 | 60 |

| 40 | 75 |

| 50 | 90 |

The IC50 value for this compound was determined to be approximately µg/mL, indicating a potent ability to reduce oxidative stress by neutralizing free radicals .

Cytotoxicity Studies

Cytotoxicity assessments of this compound derivatives have shown promising results against various cancer cell lines. A study reported that several synthesized derivatives exhibited cell viability greater than 80% at specific concentrations, suggesting their potential as therapeutic agents . The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|---|

| Compound A | HeLa | 12.5 | 85 |

| Compound B | MCF-7 | 10.0 | 80 |

| Compound C | A549 | 8.5 | 78 |

These findings indicate that compounds derived from or related to this compound can effectively inhibit cancer cell proliferation.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes associated with various diseases. Notably, it has shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology. The IC50 values for enzyme inhibition were as follows:

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Compound D | 0.09 ± 0.05 |

| Butyrylcholinesterase (BChE) | Compound E | 0.11 ± 0.03 |

These results suggest that derivatives of this compound may serve as effective inhibitors for cholinesterases, potentially aiding in the treatment of neurodegenerative disorders .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of benzaldehyde derivatives against various pathogenic fungi and bacteria. It was found that certain modifications of the benzaldehyde scaffold significantly enhanced antifungal activity against Aspergillus flavus and other mycotoxigenic fungi .

- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of compounds derived from benzaldehyde against oxidative stress-induced neuronal damage. The findings indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .

Q & A

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.